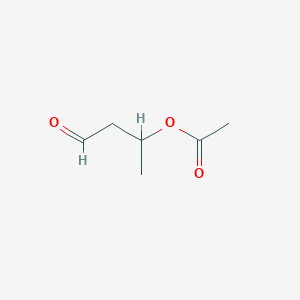
4-Oxobutan-2-yl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Oxobutan-2-yl acetate: is an organic compound with the molecular formula C6H10O3. It is also known as 3-acetoxybutanal. This compound is characterized by the presence of an acetate group attached to a butanal backbone. It is a colorless liquid with a fruity odor and is used in various chemical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 4-Oxobutan-2-yl acetate can be synthesized through several methods. One common method involves the esterification of 4-hydroxybutanal with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In industrial settings, this compound is produced using large-scale esterification processes. The reaction conditions are optimized to maximize yield and purity. The use of continuous reactors and advanced separation techniques ensures efficient production.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Oxobutan-2-yl acetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-oxobutanoic acid.
Reduction: Reduction of this compound can yield 4-hydroxybutyl acetate.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: 4-oxobutanoic acid.
Reduction: 4-hydroxybutyl acetate.
Substitution: Various substituted butanal derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 4-Oxobutan-2-yl acetate is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules.
Biology: In biological research, it is used as a precursor for the synthesis of biologically active compounds. Its derivatives have been studied for their potential pharmacological properties.
Medicine: Although not directly used as a drug, this compound derivatives are explored for their potential therapeutic applications. They are investigated for their anti-inflammatory and antimicrobial properties.
Industry: In the industrial sector, this compound is used in the production of fragrances and flavoring agents. Its fruity odor makes it a valuable component in the formulation of perfumes and food additives.
Wirkmechanismus
The mechanism of action of 4-oxobutan-2-yl acetate involves its interaction with various molecular targets. In biological systems, it can undergo enzymatic transformations to form active metabolites. These metabolites can interact with cellular receptors and enzymes, modulating biochemical pathways. The exact molecular targets and pathways depend on the specific derivative and its intended application.
Vergleich Mit ähnlichen Verbindungen
3-Hydroxybutanal: Similar structure but with a hydroxyl group instead of an acetate group.
4-Oxobutanoic acid: Oxidized form of 4-oxobutan-2-yl acetate.
4-Hydroxybutyl acetate: Reduced form of this compound.
Uniqueness: this compound is unique due to its specific functional groups, which allow it to participate in a wide range of chemical reactions. Its versatility makes it a valuable intermediate in organic synthesis and industrial applications.
Eigenschaften
CAS-Nummer |
26391-36-6 |
|---|---|
Molekularformel |
C6H10O3 |
Molekulargewicht |
130.14 g/mol |
IUPAC-Name |
4-oxobutan-2-yl acetate |
InChI |
InChI=1S/C6H10O3/c1-5(3-4-7)9-6(2)8/h4-5H,3H2,1-2H3 |
InChI-Schlüssel |
PJUIOCJERYHCMA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC=O)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


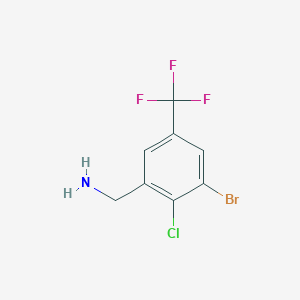
![(1A-methyl-6-oxo-3-phenoxy-1,1a,6,6a-tetrahydroindeno[1,2-b]azirine-6a-carbonyl)glycine](/img/structure/B13424811.png)

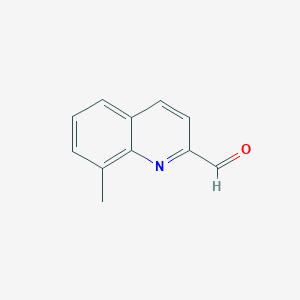
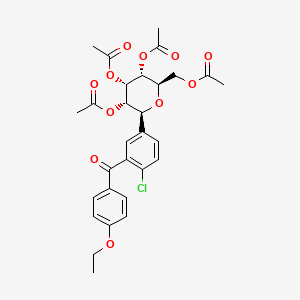
![2,2'-(1,6-Hexanediyl)bis[5-benzofurancarboximidamide]](/img/structure/B13424838.png)

![(2Z,4E)-3-methyl-5-[(1R)-3,5,5-trideuterio-1-hydroxy-6,6-dimethyl-4-oxo-2-(trideuteriomethyl)cyclohex-2-en-1-yl]penta-2,4-dienoic acid](/img/structure/B13424865.png)
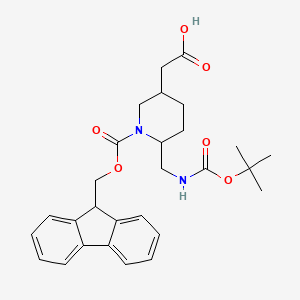
![[(2R,3R,4S,5R)-4,5,6-triacetoxy-2-[[tert-butyl(diphenyl)silyl]oxymethyl]tetrahydropyran-3-yl] acetate](/img/structure/B13424873.png)
![[(2R,3R,4R,5R)-3,4-diacetyloxy-5-azido-6-bromooxan-2-yl]methyl acetate](/img/structure/B13424880.png)


![4-[1,1,2,2-Tetrafluoro-2-[4-(trifluoromethyl)phenyl]ethoxy]phenol](/img/structure/B13424897.png)
